N-(2-ethylphenyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-ethylphenyl)pyrazine-2-carboxamide is an organic compound with the molecular formula C13H13N3O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of N-(2-ethylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-ethylphenylamine. One common method is the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . The reaction conditions and yields can vary depending on the specific reagents and conditions used.
Chemical Reactions Analysis
N-(2-ethylphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrazine ring is substituted with different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols
Scientific Research Applications
N-(2-ethylphenyl)pyrazine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the synthesis of fatty acids in bacteria, similar to the mechanism of pyrazinamide . This inhibition disrupts the growth and replication of the bacteria, making it an effective antimicrobial agent.
Comparison with Similar Compounds
N-(2-ethylphenyl)pyrazine-2-carboxamide can be compared with other pyrazine derivatives, such as:
Pyrazinamide: A well-known antitubercular drug.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Known for its antitubercular activity.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Exhibits significant biological activity against Mycobacterium tuberculosis. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(2-ethylphenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-10-5-3-4-6-11(10)16-13(17)12-9-14-7-8-15-12/h3-9H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQPFPYKSRDMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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